BenchChemオンラインストアへようこそ!

Selenochroman-4-one

Antifungal resistance Candida albicans Fluconazole-resistant strains

Selenochroman-4-one (2,3-dihydro-4H-1-benzoselenin-4-one; CAS 4671-90-3, MF: C₉H₈OSe, MW: 211.12) is the selenium-containing heterocyclic ketone of the benzoselenin family and the direct selenium bioisostere of thiochroman-4-one (sulfur) and chroman-4-one (oxygen). The scaffold serves as a privileged starting point for designing potent antifungal agents through molecular hybridization and semicarbazone/heterocycle conjugation.

Molecular Formula C9H8OSe
Molecular Weight 211.13 g/mol
Cat. No. B13818979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenochroman-4-one
Molecular FormulaC9H8OSe
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1C[Se]C2=CC=CC=C2C1=O
InChIInChI=1S/C9H8OSe/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
InChIKeyMIDISGRCIYPSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenochroman-4-one (CAS 4671-90-3): Core Scaffold Overview for Antifungal Drug Discovery Programs


Selenochroman-4-one (2,3-dihydro-4H-1-benzoselenin-4-one; CAS 4671-90-3, MF: C₉H₈OSe, MW: 211.12) is the selenium-containing heterocyclic ketone of the benzoselenin family and the direct selenium bioisostere of thiochroman-4-one (sulfur) and chroman-4-one (oxygen). The scaffold serves as a privileged starting point for designing potent antifungal agents through molecular hybridization and semicarbazone/heterocycle conjugation [1]. Screening of over 300,000 compounds by the CO-ADD consortium identified organoselenium derivatives as a highly enriched source of antifungal activity, with 33% of organoselenium compounds exhibiting antifungal efficacy compared to only 2% of non‑selenium‑containing organic compounds [2]. The selenochroman-4-one core accordingly represents a high‑priority procurement target for medicinal chemistry programs seeking chalcogen‑dependent gains in potency, spectrum, and resistance profiles.

Why Thiochroman-4-one or Chroman-4-one Cannot Substitute Selenochroman-4-one in Antifungal Programs


Generic substitution of the chalcogen atom (O → S → Se) in the chroman-4-one scaffold is not pharmacologically neutral. The replacement of sulfur or oxygen by selenium in matched molecular pairs has been shown to introduce antifungal activity that is otherwise absent in the corresponding sulfur analogues, and to extend the spectrum of activity against fluconazole‑resistant and multidrug‑resistant fungal strains [1]. This gain of function is attributed to the higher polarisability, nucleophilicity, and redox reactivity of selenium compared to sulfur, which fundamentally alters target engagement, reactive oxygen species (ROS) modulation, and efflux‑pump susceptibility [2]. Consequently, a procurement decision that treats thiochroman‑4‑one or chroman‑4‑one as equivalent to selenochroman‑4‑one risks losing the precise chalcogen‑dependent biological properties that are critical for antifungal lead optimization. The quantitative evidence below substantiates this differentiation.

Selenochroman-4-one Quantitative Differentiation Evidence: Antifungal Potency, Resistance Profile, and Chalcogen Advantage


Selenochroman-4-one–Derived Hybrid B8 Achieves Sub‑μg/mL MIC Against Fluconazole‑Resistant Candida albicans

The selenochroman-4-one–semicarbazone hybrid molecule designated B8, derived directly from the selenochroman-4-one scaffold, demonstrated an MIC of 0.25 μg/mL against Candida albicans and maintained potent activity against four fluconazole‑resistant strains, with MIC values ranging from 0.5 to 2 μg/mL [1]. This performance contrasts sharply with the clinical antifungal fluconazole, which is ineffective against these resistant isolates. In the same study, the precursor selenochroman-4-ones served as the baseline, and the hybrid molecules exhibited significant improvement in antifungal activity, validating the scaffold as a productive starting point for resistance‑breaking optimization [1]. The microdilution broth method (CLSI guidelines) was used against five pathogenic strains, including fluconazole‑sensitive and fluconazole‑resistant Candida albicans (strains 103, 100, SC5314), Cryptococcus neoformans, and Candida zeylanoides [1][2].

Antifungal resistance Candida albicans Fluconazole-resistant strains

Chalcogen Bioisosteric Replacement: Selenium Introduction Confers Antifungal Activity Absent in Matched Sulfur Analogs

A comprehensive analysis of the CO‑ADD screening database identified six matched molecular pairs in which sulfur was replaced by selenium. In every single pair, the selenium‑containing analogue exhibited antifungal activity (MIC ≤ 16 μg/mL) that was entirely absent (MIC > 32 μg/mL) in the corresponding sulfur analogue [1]. This class‑level observation extends to the broader organoselenium compound set: 33% (77/233) of organoselenium derivatives were antifungal, versus only 2% of over 300,000 non‑selenium organic compounds screened [2]. Although this matched‑pair analysis did not specifically include the selenochroman-4-one/thiochroman-4-one pair, the consistent gain of function across diverse scaffolds (dithiazole, semithio‑glycoluril, phosphine selenide) establishes a robust principle that the chalcogen identity is a primary determinant of antifungal activity, directly supporting the procurement of selenochroman-4-one over its sulfur congener for antifungal programs [1].

Organoselenium Bioisosterism Chalcogen replacement

Superior Cytotoxicity Safety Margin of Organoselenium Antifungals Relative to Non‑Selenium Actives

Among the organoselenium compounds that demonstrated antifungal activity (MIC < 16 μg/mL) in the CO‑ADD screen, 87% did not exhibit cytotoxicity against mammalian cell lines or haemolytic properties at comparable concentrations. In stark contrast, only 35% of the non‑selenium‑containing organic antifungal hits met this same safety criterion [1]. This nearly 2.5‑fold higher probability of a non‑toxic antifungal profile is attributed to the distinct redox chemistry of selenium, which may allow more selective targeting of fungal cells. For selenochroman-4-one derivatives specifically, preclinical data indicate low cytotoxicity with IC₅₀ values exceeding 100 μg/mL against mammalian cell lines . This safety margin becomes therapeutically relevant when considered alongside the potent MIC values (0.25–2 μg/mL) achieved by optimized selenochroman‑4‑one hybrids, yielding a selectivity index (CC₅₀/MIC) that supports further preclinical development [2].

Cytotoxicity Selectivity index Organoselenium safety

Selenochroman-4-one Scaffold Enables Significant Potency Gains Through Molecular Hybridization Relative to Parent Compound

In the 2019 study by Xu et al., a direct comparison was made between the precursor selenochroman-4-ones and the novel semicarbazone‑hybrid derivatives. The hybrid molecules showed significant improvement in antifungal activities relative to the unfunctionalized selenochroman-4-one precursors, with compound B8 achieving the most potent broad‑spectrum profile [1]. Specifically, seven selenochroman-4-one derivatives from the 2017 Chemical Papers series exhibited better antifungal activity than the control drug fluconazole against multiple pathogenic strains, including fluconazole‑resistant isolates [2]. This demonstrates that the selenochroman-4-one scaffold is not merely active on its own but is highly amenable to synthetic elaboration, yielding order‑of‑magnitude improvements in potency. The thiochroman-4-one scaffold, by comparison, has been reported to produce derivatives whose best compounds merely reached equivalence with fluconazole (compound 7b, MIC = 0.5–16 μg/mL range), without demonstrating the resistance‑overcoming superiority observed for selenium‑based hybrids [3].

Molecular hybridization Semicarbazone conjugation SAR optimization

Distinct Electrochemical Redox Behavior of Selenochromanone Versus Sulfur and Oxygen Analogs

Electrochemical studies of cyclic alkylphenyl selenides have demonstrated that selenochromanone and selenochromane undergo oxidation via two parallel pathways: deprotonation leading to double bond formation in the selenium‑bearing ring, and homolytic cleavage of the C–Se bond [1]. This dual‑pathway oxidative behaviour is characteristic of organoselenium heterocycles and differs from the redox chemistry of corresponding sulfur (thiochromanone) and oxygen (chromanone) analogs, which typically follow a single dominant oxidation route. The lower oxidation potential of selenium compared to sulfur (attributable to the greater polarisability and lower bond dissociation energy of C–Se vs. C–S bonds) enables selenochromanone to participate more readily in redox cycling, a property that has been linked to the generation of reactive oxygen species (ROS) and the disruption of fungal redox homeostasis [2]. This distinct electrochemical profile provides a mechanistic rationale for the enhanced antifungal activity of selenium‑containing chromanones and suggests applications in redox‑modulating therapeutic strategies that cannot be achieved with thiochroman-4-one.

Electrochemistry Redox reactivity Cation radical formation

Selenochroman-4-one Procurement Scenarios: High‑Impact Applications Where Chalcogen Differentiation Drives Scientific Value


Medicinal Chemistry: Developing Resistance‑Breaking Antifungal Leads Targeting Fluconazole‑Resistant Candida spp.

Selenochroman-4-one is the rational starting scaffold for antifungal programs aimed at fluconazole‑resistant Candida albicans (including strains 103, 100, and SC5314) and Cryptococcus neoformans. As shown in Section 3 (Evidence Item 1), optimized semicarbazone‑hybrid derivatives achieve MIC values of 0.25–2 μg/mL against resistant strains where fluconazole is ineffective [1]. Procurement of the selenochroman-4-one core enables synthetic elaboration via the established molecular hybridization strategy (semicarbazone or nitrogen heterocycle conjugation at the 3‑position) that has been validated to produce significant potency improvements over the parent compound. The thiochroman‑4‑one scaffold cannot be substituted for this purpose, as its best derivatives only reach fluconazole equivalence without demonstrating resistance‑overcoming superiority [2].

Chalcogen Bioisosterism Studies: Investigating Selenium‑Specific Gain of Function in Antimicrobial Screening

For research groups conducting systematic chalcogen‑scanning SAR campaigns, selenochroman-4-one serves as the selenium component in the O→S→Se chromanone series. The CO‑ADD database analysis (Section 3, Evidence Item 2) demonstrates that in all identified matched Se/S pairs, antifungal activity was introduced by selenium replacement [3]. Selenochroman-4-one therefore represents the critical selenium probe for dissecting chalcogen‑dependent contributions to target engagement (e.g., fungal N‑myristoyltransferase, CYP51, or sulfhydryl‑containing enzymes) that the oxygen (chroman‑4‑one) and sulfur (thiochroman‑4‑one) congeners cannot address. Procurement of all three chalcogen variants as a set enables rigorous, publication‑quality SAR that isolates the electronic and steric contributions of the heteroatom.

Antifungal Selectivity Profiling: Exploiting the Favourable Toxicity Margin of Organoselenium Scaffolds

Programs that have experienced late‑stage attrition due to mammalian cytotoxicity or haemolytic liabilities in non‑selenium antifungal series should prioritize selenochroman-4-one as a core scaffold. As demonstrated in Section 3 (Evidence Item 3), organoselenium antifungals exhibit an 87% probability of being non‑cytotoxic and non‑haemolytic at active concentrations, versus only 35% for non‑selenium actives [3]. Selenochroman-4-one derivatives specifically show IC₅₀ values exceeding 100 μg/mL against mammalian cell lines, providing a substantial selectivity window when combined with the sub‑μg/mL MIC values achievable through scaffold optimization [1][3]. This scenario applies directly to groups performing cytotoxicity‑paired antifungal screening and seeking to build selectivity into their chemical series from the outset.

Redox‑Modulating Antifungal Agent Design: Leveraging Selenium Electrochemistry for ROS‑Based Mechanisms

Selenochroman-4-one is uniquely suited for antifungal strategies that exploit redox dyshomeostasis, ROS overproduction, and disruption of fungal thiol homeostasis. The distinct dual‑pathway electrochemical oxidation behaviour (deprotonation and C–Se homolytic cleavage, Section 3, Evidence Item 5) [4] provides a mechanistic basis for pro‑oxidant antifungal activity that is inaccessible to the sulfur analog. Research programs investigating the inhibition of the fungal Pma1p proton pump or glutathione depletion through organoselenium‑mediated sulfhydryl enzyme inhibition should procure selenochroman-4-one as the core heterocycle. The lower C–Se bond dissociation energy enables controlled redox cycling that can be tuned through substituent effects on the chromanone ring, offering a design dimension absent in thiochroman‑4‑one campaigns.

Quote Request

Request a Quote for Selenochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.